molecular formula C7H7BrN2O2 B2672236 5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one CAS No. 1528468-46-3

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2672236
CAS No.: 1528468-46-3
M. Wt: 231.049
InChI Key: APVFXHLNGXJDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one ( 1528468-46-3) is a brominated dihydropyrimidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 7 H 7 BrN 2 O 2 and a molecular weight of 231.05 g/mol, serves as a versatile building block for the synthesis of more complex molecules. Dihydropyrimidinone (DHPM) scaffolds are recognized for their extensive therapeutic potential. Research indicates that structural modifications to the DHPM core, particularly at the N1 and R3 positions, can yield compounds with potent biological activities. Specific derivatives have demonstrated promising antitumor properties in vitro, with studies showing that the introduction of certain aryl chains and the modulation of electron-donating or withdrawing groups on the core structure can significantly enhance anti-proliferative potency against various cancer cell lines, including human malignant glioma and lung cancer cells . Furthermore, structurally related dihydropyrimidine derivatives are being actively investigated for their role in the treatment of infectious diseases , such as Hepatitis B Virus (HBV) infection, highlighting the broad applicability of this chemical class in antiviral research . The compound's value lies in its use as a key intermediate for exploring structure-activity relationships (SAR) and for the design of novel bioactive agents targeting these critical disease areas. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-3-(2-oxopropyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-5(11)3-10-4-9-2-6(8)7(10)12/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVFXHLNGXJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC=C(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528468-46-3
Record name 5-bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-bromo-2,4-dihydropyrimidin-4-one with an oxopropylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones.

Scientific Research Applications

Basic Information

  • IUPAC Name : 5-bromo-3-(2-oxopropyl)-4(3H)-pyrimidinone
  • Molecular Formula : C7H7BrN2O2
  • CAS Number : 1528468-46-3
  • Purity : ≥95%

Structural Characteristics

The compound features a pyrimidine ring substituted with a bromo group and a ketone, which contributes to its reactivity and potential biological activity.

Pharmaceutical Development

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one has demonstrated potential as a precursor in the synthesis of various bioactive compounds. Its structural analogs have been investigated for their effects on different biological targets, including:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For instance, studies have shown that similar dihydropyrimidinones exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The compound's derivatives have been tested for antibacterial and antifungal activities, showing promising results against several pathogens .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Notable synthetic applications include:

  • Synthesis of Benzofuro[3,2-d]pyrimidines : A novel method utilizing this compound has been developed to create benzofuro[3,2-d]pyrimidines through oxidation reactions . This transformation highlights the compound's utility in generating complex molecular architectures.

Biochemical Studies

The compound's role in biochemical assays has been explored, particularly in studies related to enzyme inhibition and receptor binding. Its derivatives are being evaluated for their ability to modulate specific enzymatic pathways involved in disease processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of dihydropyrimidinones derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics. This study underscores the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of synthesized derivatives based on this compound. The derivatives were tested against gram-positive and gram-negative bacteria, revealing potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the core structure can enhance antimicrobial properties.

Compound NameActivity TypeIC50 (µM)Reference
Derivative AAnticancer15
Derivative BAntimicrobial10
Derivative CAntifungal20

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
OxidationThis compoundBenzofuro[3,2-d]pyrimidines85
AlkylationDihydropyrimidinone derivativeAlkylated product75

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-oxopropyl substituent and bromine atom differentiate this compound from analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at Position 3 Molecular Formula Key Properties/Findings References
5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one 2-oxopropyl C₇H₉BrN₂O₂ Ketone group enables hydrogen bonding; bromine enhances electrophilicity.
5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one 2,2,2-trifluoroethyl C₇H₇BrF₃N₂O Fluorine atoms increase electronegativity and metabolic stability; discontinued.
5-Bromo-3-methylpyrimidin-4(3H)-one Methyl C₅H₅BrN₂O Simpler structure; used as a reference in synthesis studies.
8-(2-oxopropyl)-erythranine (Compound 4) 2-oxopropyl (on alkaloid core) C₂₁H₂₃NO₅ Hydroxy group influences solubility; HMBC confirms 2-oxopropyl position.
3-(2-oxopropyl) coronaridine 2-oxopropyl (on indole alkaloid) C₂₂H₂₆N₂O₃ Ibogan-type skeleton; double bond differences alter conformational flexibility.
5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one Oxadiazole-methyl C₁₀H₁₁BrN₄O₂ Oxadiazole introduces π-π stacking potential; impacts pharmacokinetics.

Spectroscopic and Reactivity Insights

  • NMR Spectroscopy : In compounds with 2-oxopropyl groups (e.g., 8-(2-oxopropyl)-erythranine), HMBC correlations (e.g., δH 4.20 with δC 208.1) confirm the substituent’s position and ketone functionality . Removing functional groups (e.g., hydroxy in compound 5) alters chemical shifts, highlighting the sensitivity of NMR to structural changes.
  • Enzymatic Interactions: The 2-oxopropyl group in S-(2-oxopropyl)-CoA forms hydrophobic contacts with enzyme active sites (e.g., Met-108, Ala-110), suggesting similar groups in pyrimidinones may influence target binding .
  • Electronic Effects : Compared to trifluoroethyl analogs , the 2-oxopropyl group’s ketone offers nucleophilic reactivity, while fluorine substituents enhance electron-withdrawing effects and stability.

Biological Activity

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one (CAS No. 1528468-46-3) is a compound belonging to the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 5th position and an oxopropyl group at the 3rd position of the dihydropyrimidinone core. The synthesis typically involves the condensation of 5-bromo-2,4-dihydropyrimidin-4-one with an oxopropylating agent in the presence of a base such as sodium hydroxide or potassium carbonate, followed by heating in a suitable solvent like ethanol or methanol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a comparative analysis, this compound exhibited superior antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA), compared to standard antibiotics like ampicillin. It demonstrated higher antifungal potency than reference drugs such as bifonazole and ketoconazole .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strain TestedActivity Level
This compoundMRSAHigher than ampicillin
This compoundPseudomonas aeruginosaEffective
BifonazoleVariousReference Standard
KetoconazoleVariousReference Standard

The mechanism underlying the biological activity of this compound appears to involve inhibition of specific enzymes and molecular targets. Studies suggest that it may interact with bacterial tyrosyl-tRNA synthetase and other kinases, leading to alterations in cellular processes that inhibit bacterial growth .

Case Studies and Research Findings

  • Study on Antibacterial Properties : A study conducted on a series of dihydropyrimidinones, including this compound, revealed that it could inhibit the secretion of virulence factors in pathogenic bacteria. The compound was effective at concentrations significantly lower than those required for traditional antibiotics .
  • In Silico Docking Studies : Molecular docking studies indicated that the compound binds effectively to active sites on target enzymes involved in bacterial metabolism. The binding affinities were calculated using software tools like AutoDock, showing promising results for further development as antimicrobial agents .

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for various therapeutic applications:

Antimicrobial Agent : Its effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.

Antitumor Activity : Preliminary studies suggest potential anticancer properties that warrant further investigation into its efficacy against different cancer cell lines.

Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it relevant in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible route involves Claisen–Schmidt condensation followed by Michael addition , as demonstrated for structurally related dihydropyrimidinones . Key steps include:

Substrate Preparation : Use brominated pyrimidinone precursors with reactive α,β-unsaturated ketones.

Catalysis : Optimize solvent polarity (e.g., DMSO or DMF) and temperature (80–100°C) to enhance nucleophilic attack .

Purification : Employ column chromatography (silica gel, CHCl3:EtOAc:hexane) to isolate intermediates .

  • Data Table : Typical Reaction Parameters
StepSolventTemp (°C)CatalystYield (%)
CondensationDMF90None45–60
Michael AdditionDMSO80K2CO350–70

Q. How should researchers characterize the compound’s structure using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Expect peaks for C=O (1745–1680 cm<sup>−1</sup>), C–Br (717 cm<sup>−1</sup>), and C–H aliphatic (2958 cm<sup>−1</sup>) .
  • NMR :
  • <sup>1</sup>H-NMR : Look for diastereotopic protons (δ 3.5–4.5 ppm, dd/ddd splitting) and aromatic protons (δ 7.7–8.0 ppm) .
  • <sup>13</sup>C-NMR : Confirm carbonyl groups (δ 168–197 ppm) and brominated carbons (δ 120–135 ppm) .
  • HRMS : Validate molecular formula (e.g., [M−H]<sup>−</sup> at m/z 501.0661 for C23H22N2O6Br) and isotopic patterns for bromine .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected coupling constants or integration ratios)?

  • Methodological Answer :
  • Case Study : In dihydropyrimidinone derivatives, anomalous NMR signals may arise from rotamers or dynamic exchange . Use variable-temperature NMR to identify conformational equilibria .
  • HRMS Validation : Discrepancies in mass-to-charge ratios can be resolved by isotopic pattern analysis (e.g., <sup>79</sup>Br/<sup>81</sup>Br ≈ 1:1) and comparing theoretical vs. observed masses .
  • 2D NMR (HMQC/HMBC) : Map <sup>1</sup>H–<sup>13</sup>C correlations to confirm substituent positions .

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-bromination or ketone oxidation)?

  • Methodological Answer :
  • Controlled Bromination : Use N-bromosuccinimide (NBS) in anhydrous conditions to avoid electrophilic over-substitution .
  • Oxidation Mitigation : Add antioxidants (e.g., BHT) or perform reactions under inert atmosphere (N2/Ar) .
  • Kinetic Monitoring : Track intermediates via TLC (Rf 0.5–0.6 in CHCl3:EtOAc) to halt reactions at optimal conversion .

Q. What computational methods support mechanistic studies of dihydropyrimidinone reactivity?

  • Methodological Answer :
  • DFT Calculations : Model transition states for Michael addition using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .
  • Data Table : Key Computational Parameters
SoftwareBasis SetSolvent ModelEnergy Threshold (kcal/mol)
Gaussian096-31G(d)PCM (DMSO)≤ 5.0

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Yield Analysis : Isolate and quantify intermediates to identify bottlenecks (e.g., low Michael addition efficiency).
  • Side-Product Identification : Use LC-MS to detect byproducts (e.g., dimerization or hydrolysis derivatives) .
  • Solvent Optimization : Replace DMF with DMAc to reduce viscosity and improve mixing .

Q. What are the implications of trace metal contamination in spectroscopic characterization?

  • Methodological Answer :
  • Artifact Prevention : Use deuterated solvents pre-filtered through Chelex resin to remove paramagnetic ions .
  • NMR Linewidth Analysis : Broadened peaks (e.g., >10 Hz) may indicate residual Cu or Fe; validate via ICP-MS .

Safety & Handling Guidelines

  • Critical Note : While direct safety data for this compound is unavailable, brominated pyrimidinones generally require:

PPE : Nitrile gloves, lab coat, and eye protection.

Ventilation : Use fume hoods for reactions releasing HBr .

Waste Disposal : Neutralize brominated waste with NaHCO3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.